4-amino-2-chloroquinoline-3-carbonitrile
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Overview
Description
4-amino-2-chloroquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H6ClN3 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-chloroquinoline-3-carbonitrile typically involves the reaction of 4-chloro-3-nitrobenzonitrile with an appropriate amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the yield and minimize the production of by-products. The final product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-amino-2-chloroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield amine derivatives.
Scientific Research Applications
4-amino-2-chloroquinoline-3-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-amino-2-chloroquinoline-3-carbonitrile involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Similar Compounds
4-Anilino-3-quinolinecarbonitrile: This compound is similar in structure but has an aniline group instead of an amino group.
2-Amino-4-chloro-3-quinolinecarbonitrile: This compound has a similar quinoline core but differs in the position of the amino and chloro groups.
Uniqueness
4-amino-2-chloroquinoline-3-carbonitrile is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
212378-25-1 |
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Molecular Formula |
C10H6ClN3 |
Molecular Weight |
203.63 g/mol |
IUPAC Name |
4-amino-2-chloroquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H6ClN3/c11-10-7(5-12)9(13)6-3-1-2-4-8(6)14-10/h1-4H,(H2,13,14) |
InChI Key |
NJLNQZPOWAIENY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)Cl)C#N)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)Cl)C#N)N |
Origin of Product |
United States |
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